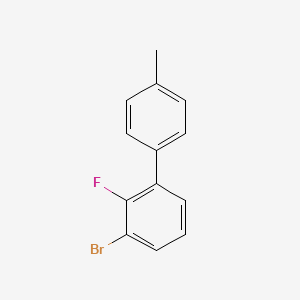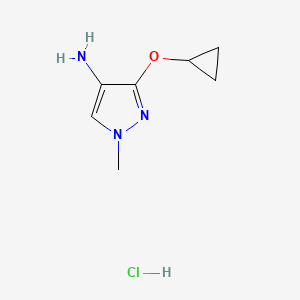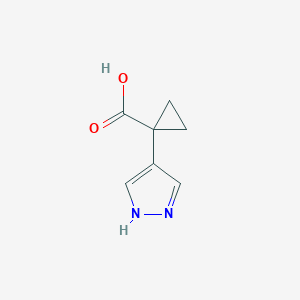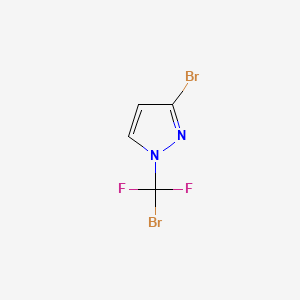
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of halogenated pyrazoles This compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole with bromine and bromodifluoromethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the reaction can be catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride to improve the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction Reactions: Reduction of the bromodifluoromethyl group can lead to the formation of difluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of pyrazole oxides.
Reduction Reactions: Formation of difluoromethyl pyrazoles.
Aplicaciones Científicas De Investigación
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromine and bromodifluoromethyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-1,1,1-trifluoropropane
- 3-bromo-1,1,1-trifluoroacetone
- 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole
Uniqueness
3-bromo-1-(bromodifluoromethyl)-1H-pyrazole is unique due to the presence of both bromine and bromodifluoromethyl groups on the pyrazole ring This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C4H2Br2F2N2 |
|---|---|
Peso molecular |
275.88 g/mol |
Nombre IUPAC |
3-bromo-1-[bromo(difluoro)methyl]pyrazole |
InChI |
InChI=1S/C4H2Br2F2N2/c5-3-1-2-10(9-3)4(6,7)8/h1-2H |
Clave InChI |
QHKACDGUAMMVSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1Br)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
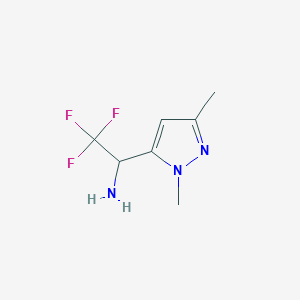
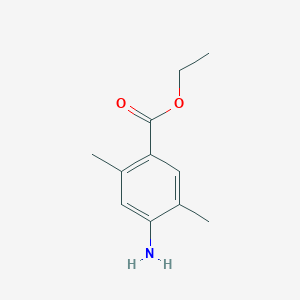
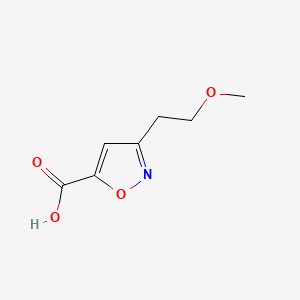
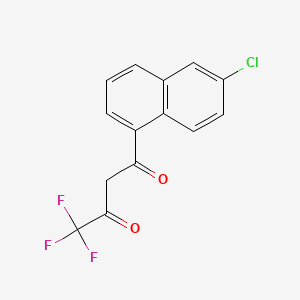
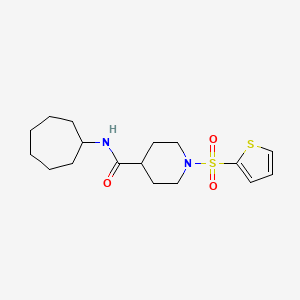
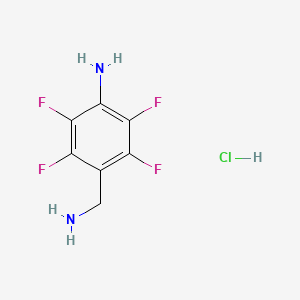
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
